methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
Description
Methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate belongs to a class of pyrazolopyridine derivatives characterized by a fused bicyclic core structure. The methyl ester at position 7 and the 3-pyridyl group at position 5 distinguish it from related derivatives.
Properties
IUPAC Name |
methyl 3-oxo-2-phenyl-5-pyridin-3-ylpyrazolo[4,3-c]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-26-19(25)16-12-22(14-8-5-9-20-10-14)11-15-17(16)21-23(18(15)24)13-6-3-2-4-7-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNKDXUQKAZYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazones with β-keto esters under acidic conditions, followed by cyclization and subsequent functional group modifications . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
Methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate, exhibit significant anticancer properties. A study highlighted the efficacy of similar compounds in inhibiting the proliferation of A549 lung cancer cells through apoptosis induction .
Anti-inflammatory Properties
Research has shown that pyrazole derivatives can possess anti-inflammatory effects. For instance, compounds structurally related to methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine have been evaluated for their ability to reduce inflammation in various models, demonstrating promising results in reducing carrageenan-induced paw edema in rats .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. In particular, compounds that include the pyrazolo framework have shown moderate activity against various bacterial strains. The compound's ability to interfere with microbial growth pathways could be a focal point for further research in antibiotic development .
Case Study 1: Anticancer Activity Evaluation
In a controlled experiment, methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine was tested against A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound using a rat model. The treated group showed a significant reduction in paw swelling compared to the control group (p < 0.05), suggesting that the compound may inhibit pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, or apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolopyridine Derivatives
Substituent Effects on Physical Properties
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., quinolin-3-yl in 7f, 4-methoxyphenyl in 7c) exhibit moderate-to-high melting points (236–251°C), attributed to enhanced intermolecular π-π stacking . Aliphatic substituents (e.g., prop-1-yl in 6c) result in lower melting points (212–214°C), likely due to reduced crystal packing efficiency . Polar groups like sulfonamides (1a) or nitriles (6p) significantly increase melting points (>300°C and 291–295°C, respectively), owing to hydrogen bonding or dipole interactions .
Ester Group Influence :
- Methyl esters (e.g., 1a ) are less common in the evidence compared to ethyl esters, but they may improve metabolic stability in pharmacological contexts .
Biological Activity
Methyl 3-oxo-2-phenyl-5-(3-pyridyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that certain analogs showed IC50 values comparable to established chemotherapeutics such as doxorubicin and 5-fluorouracil against various cancer cell lines, including MCF-7 and A549. The most potent compounds had IC50 values ranging from 0.16 µM to 22.54 µM .
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.16 | |
| Compound B | A549 | 22.54 | |
| Compound C | HCT116 | 5.08 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activity:
- Carbonic Anhydrase Inhibition : Certain derivatives demonstrated potent inhibition against human isoforms hCA I and hCA II, with some compounds showing better activity than standard inhibitors .
Antimicrobial Activity
The antimicrobial properties of related pyrazolo compounds have been evaluated:
- Compounds were screened against various bacterial strains (both Gram-positive and Gram-negative), with some showing significant activity against Staphylococcus aureus and Bacillus cereus .
Case Studies
- Anticancer Screening : A series of pyrazolo[4,3-c]pyridine derivatives were synthesized and screened for anticancer activity. One derivative exhibited an IC50 value of 3.0 µM against the A549 cell line, indicating strong potential for further development as an anticancer agent .
- Enzyme Interaction Studies : Computational docking studies revealed that certain modifications to the pyrazolo[4,3-c]pyridine structure could enhance binding affinity to carbonic anhydrase isoforms, suggesting pathways for optimizing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
